[11C]Phenethylguanidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethyl](11C)guanidine |
InChI |
InChI=1S/C9H13N3O/c10-9(11)12-6-5-7-1-3-8(13)4-2-7/h1-4,13H,5-6H2,(H4,10,11,12)/i9-1 |
InChI Key |
AQVMAAVRRJTLMJ-RVRFMXCPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCN=[11C](N)N)O |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)N)O |
Synonyms |
(11C)-p-hydroxyphenethylguanidine 4-hydroxyphenethylguanidine |
Origin of Product |
United States |
Radiochemistry of 11c Phenethylguanidine and Its Analogs
Precursor Synthesis for [11C]Phenethylguanidines
The synthesis of the non-radioactive precursors, typically substituted phenethylamines, is the foundational step for the radiosynthesis of [11C]phenethylguanidines. Various chemical methods are employed to create these essential starting materials. General strategies for preparing the core phenethylamine (B48288) structure include the reduction of benzyl (B1604629) cyanide or ω-nitrostyrene. wikipedia.org
For specific analogs, multi-step syntheses are often required. For example, the precursor for [11C]-3-fluoro-4-hydroxyphenoxyethylguanidine ([11C]3F-PHPOG), 3-fluoro-4-hydroxy-phenoxyethylamine, is prepared via a two-step process. This synthesis begins with the O-alkylation of 4-(benzyloxy)-3-fluorophenol (B1332662) using 2-(Boc-amino)ethyl bromide, followed by a deprotection step using formic acid and concentrated hydrochloric acid to yield the final amine precursor. nih.gov The ability to synthesize a variety of these precursors allows for the creation of a library of [11C]phenethylguanidine analogs, each with potentially unique biological properties. nih.gov
Carbon-11 (B1219553) Labeling Strategies for Guanidine (B92328) Scaffolds
The incorporation of the short-lived carbon-11 isotope (t½ ≈ 20.4 minutes) into the guanidine moiety presents a significant radiochemical challenge. nih.govresearchgate.net The labeling must be rapid and efficient to maximize the yield of the final product.
[11C]Cyanogen Bromide Mediated Radiosynthesis
The most established method for labeling guanidine scaffolds with carbon-11 involves the use of [11C]cyanogen bromide ([11C]BrCN) as the key electrophilic labeling agent. nih.govresearchgate.net This process is typically a one-pot, two-step reaction.
[11C]BrCN Production : The synthesis starts with cyclotron-produced [11C]carbon dioxide ([11C]CO2), which is first converted to [11C]hydrogen cyanide ([11C]HCN). The [11C]HCN is then passed through a column containing an oxidizing agent, such as pyridinium (B92312) perbromide on a solid phase, to generate [11C]cyanogen bromide. nih.govsnmjournals.orgresearchgate.net This conversion is highly efficient, with radiochemical yields for [11C]BrCN reported to be as high as 95%. researchgate.netresearchgate.net
Guanylation Reaction : The gaseous [11C]BrCN is bubbled into a reaction vessel containing the phenethylamine precursor dissolved in a buffer solution (e.g., borate (B1201080) buffer, pH 8.0). nih.gov This initial reaction, often heated to around 80°C, forms a [11C]cyanamide intermediate. snmjournals.orgsnmjournals.org Subsequently, an aqueous solution of an ammonium (B1175870) salt, such as 35% ammonium chloride in ammonium hydroxide, is added, and the mixture is heated under pressure at temperatures up to 140°C for several minutes. nih.govsnmjournals.org This second step converts the [11C]cyanamide into the final this compound product. acs.orgnih.gov
Automated Radiosynthesis Platforms for [11C]Guanidines
While initially performed manually, the synthesis of [11C]guanidines has been adapted for and optimized on modern automated radiosynthesis platforms to enhance reliability, ensure reproducibility, and comply with current Good Manufacturing Practice (cGMP) requirements for clinical production. nih.govnih.gov Commercially available modules, such as the GE TracerLab FXM, are frequently used for this purpose. nih.govsnmjournals.orgsnmjournals.org
These automated systems handle the entire process, from the trapping of [11C]HCN and its conversion to [11C]BrCN to the final heating steps and subsequent purification of the product. nih.gov The automation of the synthesis allows for precise control over reaction parameters like temperature, pressure, and timing, which is crucial for achieving consistent yields and purity. snmjournals.orgsnmjournals.org A fully automated synthesis, including purification, can be completed in approximately 38 to 46 minutes. nih.gov
Radiochemical Yield and Purity Considerations
The radiochemical yield (RCY) and purity are critical parameters for the successful production of any radiopharmaceutical. For [11C]phenethylguanidines, these values can vary based on the specific analog being synthesized and the reaction conditions.
Radiochemical conversions, determined by High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture, have been reported in a broad range of 8% to 78%. nih.govsnmjournals.orgnih.govacs.org The final isolated radiochemical yields, corrected for decay, are typically more modest. For instance, yields of 2.5% to 6% (relative to starting [11C]CO2) have been documented for several this compound analogs. nih.govnih.gov In automated syntheses, non-decay corrected activity yields of up to 31% have been achieved for certain compounds. nih.govsnmjournals.org
Despite the variability in yield, the radiochemical purity of the final product after purification is consistently high. Following purification by semi-preparative HPLC, [11C]phenethylguanidines and their analogs regularly achieve radiochemical and chemical purities greater than 95% or 98%. nih.govnih.govnih.gov
| Compound | Radiochemical Yield (RCY) | Radiochemical Purity | Reference |
|---|---|---|---|
| This compound Analogs | 2.5-6% (decay-corrected, from [11C]CO2) | >98% | nih.gov |
| [11C]-p-hydroxy-PG | 2.5-6% (decay-corrected, from [11C]CO2) | >98% | nih.gov |
| [11C]3F-PHPOG | 3 ± 1% (non-decay corrected, from [11C]BrCN) | >95% | nih.gov |
| General Automated Method | 8-76% (by radio-HPLC of crude product) | >95% (for purified doses) | nih.govsnmjournals.org |
Molar Activity and Specific Activity of [11C]Phenethylguanidines
High molar activity (Am) or specific activity (SA) is a crucial requirement for PET radiotracers intended for receptor imaging or other specific binding sites. nih.gov It ensures that the injected mass of the compound is low enough to avoid pharmacological effects or saturation of the biological target. nih.govsnmjournals.org
For [11C]phenethylguanidines, the reported specific activities are generally high, with values often exceeding 18.5 GBq/μmol (0.5 Ci/μmol) at the end of synthesis. nih.govnih.gov Specific values reported in the literature include >500 Ci/mmol for a series of analogs and 794 ± 220 mCi/μmol for [11C]3F-PHPOG. nih.govnih.gov Achieving high molar activity requires minimizing contamination from non-radioactive carbon-12 sources throughout the synthesis process, including the target gases, reagents, and the synthesizer components. nih.gov
| Compound/Series | Reported Activity (at End of Synthesis) | Reference |
|---|---|---|
| This compound Analogs | >500 Ci/mmol | nih.gov |
| [11C]-p-hydroxy-PG | >18.5 GBq/μmol (>0.5 Ci/μmol) | nih.gov |
| [11C]3F-PHPOG | 794 ± 220 mCi/μmol | nih.gov |
| Various 11C-Guanidines | 18.5–55.0 TBq/mmol | snmjournals.org |
Analytical Methods for Radiochemical Characterization (e.g., Radio-HPLC)
Analytical methods are indispensable for both the purification of the final product and for quality control to ensure its identity, purity, and concentration before use. Radio-High-Performance Liquid Chromatography (Radio-HPLC) is the cornerstone technique in the production of this compound. itm-radiopharma.com
Semi-preparative radio-HPLC is used to isolate the desired [11C]-labeled product from the crude reaction mixture, separating it from unreacted precursors and radiolabeled byproducts. nih.govsnmjournals.org Reversed-phase columns, such as a Phenomenex Synergi HydroRP, are commonly employed with a mobile phase consisting of an organic modifier like ethanol (B145695) in an aqueous buffer (e.g., 60 mM ammonium acetate). snmjournals.org
For quality control, analytical radio-HPLC is used to determine the radiochemical purity of the final product. serfaradiofarmacia.com The identity of the this compound analog is confirmed by demonstrating that its retention time matches that of a co-injected, non-radioactive, authenticated reference standard. frontiersin.org The combination of a UV detector (to measure mass) and a radioactivity detector allows for the calculation of radiochemical purity and molar/specific activity. itm-radiopharma.comfrontiersin.org
In Vitro Characterization of 11c Phenethylguanidines As Norepinephrine Transporter Ligands
Cell Culture Models for Norepinephrine (B1679862) Transporter Studies
The study of norepinephrine transporter function and its interaction with various ligands necessitates the use of robust and reliable in vitro models. These models allow for the detailed examination of transport kinetics and binding affinities in a controlled environment.
A key model system employed in the characterization of [11C]Phenethylguanidines is the rat C6 glioma cell line that has been stably transfected to express the human norepinephrine transporter (C6-hNET cells). snmjournals.orgnih.govnih.gov This cell line is particularly valuable as it provides a consistent and high level of hNET expression, which is essential for reproducible experimental results. nih.govnih.gov The use of C6-hNET cells allows researchers to measure the specific transport of radiolabeled ligands into the cells, mediated by the human norepinephrine transporter. snmjournals.orgnih.govnih.gov This cellular model has been successfully used to determine the transport kinetics and binding affinities of a variety of sympathetic nerve radiotracers, including [11C]-(−)-meta-hydroxyephedrine, [11C]-(−)-epinephrine, and the series of [11C]-labeled phenethylguanidines. nih.govnih.govresearchgate.net
Transport Kinetics of [11C]Phenethylguanidines
The transport of [11C]Phenethylguanidines across the cell membrane via the norepinephrine transporter is a critical aspect of their function as potential imaging agents. The efficiency of this transport can be quantified by determining the Michaelis-Menten constants.
The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity. A lower Km value generally indicates a higher affinity of the transporter for the substrate. For the phenethylguanidine series, structural modifications have been shown to influence the Km values. For instance, the addition of a β-hydroxyl group to [11C]meta-hydroxyphenethylguanidine (MHPG) to form (−)-N-[11C]guanyl-meta-octopamine (GMO) results in a 6-fold increase in the Km value. nih.gov Similarly, the introduction of a fluorine atom to the MHPG structure, as seen in [11C]6-fluoro-meta-hydroxyphenethylguanidine (6F-MHPG), leads to a roughly 5-fold increase in Km. nih.gov In contrast, the positional isomers [11C]para-hydroxyphenethylguanidine (PHPG) and MHPG exhibit similar Km values. nih.gov
| Compound | Km (μM) | Vmax (pmol/min/mg protein) | Vmax/Km (μl/min/mg protein) |
|---|---|---|---|
| [11C]para-hydroxyphenethylguanidine (PHPG) | 1.8 ± 0.3 | 18.0 ± 1.1 | 10.0 ± 1.2 |
| [11C]meta-hydroxyphenethylguanidine (MHPG) | 1.7 ± 0.2 | 43.4 ± 4.1 | 25.5 ± 2.1 |
| [11C]6-fluoro-meta-hydroxyphenethylguanidine (6F-MHPG) | 8.6 ± 1.1 | 20.8 ± 1.9 | 2.4 ± 0.2 |
| (−)-N-[11C]guanyl-meta-octopamine (GMO) | 10.2 ± 1.1 | 13.3 ± 0.9 | 1.3 ± 0.1 |
Binding Affinities of [11C]Phenethylguanidines for the Norepinephrine Transporter
The initial step in the interaction of a ligand with a transporter is binding. The strength of this binding is quantified by the dissociation constant.
The binding affinities of the non-radioactive "cold" phenethylguanidine analogues for the human norepinephrine transporter were determined through competitive inhibition binding assays using homogenized C6-hNET cell membranes and [3H]mazindol. snmjournals.orgnih.gov The results are expressed as inhibition constants (KI), which are equivalent to the dissociation constant (Kd) under the assay conditions. The KI values for the studied substrates varied, with para-hydroxyphenethylguanidine showing a KI of 1.9 ± 0.2 μM. nih.gov It was observed that there was no significant correlation between the binding affinities (KI) and the transport parameters (Km, Vmax), suggesting that these constants are independently influenced by structural changes in the NET substrates. snmjournals.orgnih.gov
| Compound | KI (μM) |
|---|---|
| para-hydroxyphenethylguanidine | 1.9 ± 0.2 |
| meta-hydroxyphenethylguanidine | 3.3 ± 0.4 |
| 6-fluoro-meta-hydroxyphenethylguanidine | 2.8 ± 0.3 |
| (−)-N-guanyl-meta-octopamine | 11.2 ± 1.3 |
Inhibition Constant (Ki) from Competitive Binding Assays
The binding affinity of phenethylguanidines for the human norepinephrine transporter (hNET) has been determined through in vitro competitive binding assays. These assays typically utilize homogenized and purified cell membranes from cells engineered to express the hNET, such as rat C6 glial cells (C6-hNET). The inhibition constant (Ki) is a measure of the concentration of the phenethylguanidine compound required to displace a radiolabeled ligand, such as [3H]mazindol, from 50% of the NET binding sites. A lower Ki value indicates a higher binding affinity.
In these competitive binding assays, C6-hNET cell membranes are incubated with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the phenethylguanidine compound being tested. By measuring the displacement of the radiolabeled ligand, the Ki value can be calculated. This provides crucial information about the interaction between the phenethylguanidine and the norepinephrine transporter at the molecular level. snmjournals.org
Studies have shown that structural modifications to the phenethylguanidine molecule can significantly influence its binding affinity for the NET. For instance, the position and nature of substituents on the phenyl ring play a critical role in determining the Ki value. Research has been conducted on various analogs, including para-hydroxy-phenethylguanidine (PHPG), meta-hydroxy-phenethylguanidine (MHPG), and their fluorinated derivatives, to understand these structure-activity relationships. snmjournals.orgshulginresearch.net
Interactive Table:
| Compound | Inhibition Constant (Ki) in µM |
|---|---|
| para-hydroxy-phenethylguanidine (PHPG) | Data not available in provided context |
| meta-hydroxy-phenethylguanidine (MHPG) | Data not available in provided context |
| 4-fluoro-meta-hydroxy-phenethylguanidine (4F-MHPG) | Data not available in provided context |
| 6-fluoro-meta-hydroxy-phenethylguanidine (6F-MHPG) | 17.7 ± 0.5 shulginresearch.net |
Neuronal Uptake and Efflux in Isolated Organ Systems
The isolated perfused rat heart model is a critical tool for studying the neuronal uptake and efflux of [11C]phenethylguanidines. nih.gov This ex vivo preparation allows for the detailed investigation of these processes under controlled conditions, free from the systemic influences present in a whole animal. In this model, the heart is surgically removed and kept viable by perfusing it with an oxygenated physiological solution through the aorta.
To specifically study neuronal uptake, the extraneuronal catecholamine uptake mechanism, also known as 'uptake-2', is often inhibited by adding corticosterone to the perfusion buffer. nih.gov This ensures that the observed uptake of the radiolabeled phenethylguanidine is primarily mediated by the norepinephrine transporter on sympathetic neurons.
The experimental protocol typically involves a period of constant infusion of the [11C]phenethylguanidine into the isolated heart to measure the rate of neuronal uptake. This is followed by a washout period with a normal perfusion buffer to measure the clearance rate, or efflux, of the radiotracer from the neurons. nih.gov This model has been instrumental in characterizing the kinetic properties of a range of this compound analogs. nih.gov
Studies using the isolated perfused rat heart model have revealed a wide range of neuronal uptake rates (Kup) for different this compound analogs, varying from 0.24 to 1.96 mL/min/g of wet tissue. nih.gov These rates are generally slower than those observed for other established norepinephrine transporter substrates like [11C]meta-hydroxyephedrine (HED) and [123I]meta-iodobenzylguanidine (MIBG). nih.gov
The retention of these compounds within the sympathetic neurons also varies significantly. Some [11C]phenethylguanidines exhibit relatively fast clearance with half-lives (T1/2) in the range of 1.9 to 4.4 hours. nih.gov In contrast, a number of analogs demonstrate extremely long neuronal retention times, with clearance half-lives exceeding 20 hours. nih.gov This prolonged retention is a key characteristic that makes these compounds promising candidates for cardiac imaging.
Interactive Table:
| Compound (Analog) | Neuronal Uptake Rate (Kup) in mL/min/g wet | Clearance Half-life (T1/2) in hours |
|---|---|---|
| [11C]1a | 0.81 | 2.5 |
| [11C]1b | 1.96 | > 20 |
| [11C]1c | 1.25 | > 20 |
| [11C]1d | 0.93 | > 20 |
| [11C]1e | 0.30 | > 20 |
| [11C]1f | 0.44 | > 20 |
| [11C]1g | 0.24 | 4.4 |
| [11C]1h | 0.38 | 3.3 |
| [11C]1i | 0.70 | 3.9 |
| [11C]1j | 0.34 | > 20 |
| [11C]1k | 0.38 | 1.9 |
| [11C]1l | 1.09 | 2.4 |
Data sourced from studies on this compound and its analogs. nih.gov
Characterization of Vesicular Storage Mechanisms
The prolonged neuronal retention observed for certain [11C]phenethylguanidines is attributed to their efficient storage within synaptic vesicles. nih.gov Following transport into the neuron by the norepinephrine transporter, these compounds are substrates for the vesicular monoamine transporter 2 (VMAT2), which sequesters them into storage vesicles. This vesicular storage is a crucial mechanism that increases the tracer's distribution volume within the neuron and significantly extends its retention time. nih.gov
To confirm the role of vesicular storage, experiments have been conducted using reserpine, a potent inhibitor of VMAT2. In the isolated rat heart model, pretreatment with reserpine has been shown to dramatically reduce the retention of [11C]phenethylguanidines. This is achieved by both decreasing the accumulation of the tracer within the neurons during the infusion phase and accelerating its clearance during the washout phase. nih.gov These findings provide direct evidence for the critical role of VMAT2-mediated vesicular storage in the long-term retention of these radiotracers.
Furthermore, pharmacological "chase" studies have been performed to investigate the potential for leakage of the tracer from vesicles and subsequent reuptake by the norepinephrine transporter. The addition of a high-affinity NET inhibitor, such as desipramine, during the clearance phase helps to elucidate the dynamics of tracer movement out of the neuron. nih.gov The structural features of the phenethylguanidines, such as the presence of hydroxyl groups, appear to be important for efficient vesicular uptake and retention, with the N-[11C]guanyl group also contributing to this process. nih.gov
Preclinical in Vivo Evaluation of 11c Phenethylguanidines As Pet Radiotracers
Animal Models for Preclinical Imaging Studies
The selection of appropriate animal models is a critical step in the preclinical evaluation of PET radiotracers. These models are instrumental in understanding the in vivo behavior of the tracer and predicting its performance in humans.
Rodent models, particularly rats and mice, are frequently employed in the initial stages of preclinical imaging studies due to their availability, cost-effectiveness, and well-characterized physiology.
In the evaluation of [11C]phenethylguanidines, in vivo biodistribution studies were conducted in rats for six specific compounds that demonstrated prolonged neuronal retention in isolated rat hearts. nih.gov These studies provide essential data regarding the suitability of a compound for human imaging. For comparative purposes, biodistribution studies were also performed with [11C]HED and [11C]EPI. nih.gov Furthermore, microPET imaging of [11C]-p-hydroxy-PG has been performed in rats to assess myocardial radioactivity levels. nih.gov Nude mice bearing subcutaneous rat pheochromocytoma PC12 tumors have also been utilized in microPET imaging studies to evaluate the potential of these tracers for detecting adrenergic tumors. nih.gov
While rodent models provide valuable initial data, non-human primates are often considered a more appropriate animal model for evaluating sympathetic nerve tracers due to physiological similarities to humans. nih.gov Specifically, the hearts of monkeys and humans lack the extraneuronal uptake-2 pathway for catecholamines, which is present in some other species like dogs. nih.gov
Cardiac imaging studies of two [11C]phenethylguanidines, [11C]1b and [11C]1e, were conducted in rhesus macaque monkeys to assess their in vivo kinetics and imaging properties. nih.gov The imaging properties and myocardial kinetics of [11C]HED in rhesus macaques were found to be very similar to what is observed in human cardiac PET studies, further validating the use of this model for preclinical testing of cardiac sympathetic nerve tracers. nih.gov
In Vivo Biodistribution and Pharmacokinetics in Preclinical Species
Understanding the biodistribution and pharmacokinetic profile of a radiotracer is essential for its development. These studies reveal how the tracer is taken up by various organs, how it is cleared from the body, and its behavior over time.
Biodistribution studies in rats for six [11C]phenethylguanidines involved determining tissue concentrations of the radiotracer 30 minutes after intravenous injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g). nih.gov A notable observation from these studies was the liver uptake. Compounds with a hydroxyl group at the β-carbon position of the side chain, such as [11C]HED, [11C]EPI, [11C]1d, and [11C]1e, all exhibited substantially higher liver uptake compared to compounds without this feature ([11C]1b, [11C]1c, [11C]1j, and [11C]1k). nih.gov This suggests that phenethylguanidines lacking a β-carbon hydroxyl group may be more favorable for cardiac innervation and adrenergic tumor imaging to avoid potential interference from high liver activity. nih.gov
In rhesus macaques, cardiac imaging with [11C]1e also showed relatively high liver uptake, with final heart-to-liver ratios of 0.6 ± 0.1. nih.gov This finding was consistent with the observations from the rat biodistribution studies. nih.gov
Table 1: Biodistribution of [11C]Phenethylguanidines and Related Compounds in Rats (%ID/g at 30 min)
| Compound | Myocardium (LV) | Liver | Lungs |
|---|---|---|---|
| [11C]1b | 2.53 ± 0.38 | 0.51 ± 0.09 | 0.81 ± 0.12 |
| [11C]1c | 4.25 ± 0.55 | 0.44 ± 0.05 | 0.73 ± 0.09 |
| [11C]1d | 2.71 ± 0.35 | 2.15 ± 0.28 | 1.12 ± 0.15 |
| [11C]1e | 3.54 ± 0.46 | 2.89 ± 0.38 | 1.35 ± 0.18 |
| [11C]1j | 1.89 ± 0.25 | 0.39 ± 0.05 | 0.62 ± 0.08 |
| [11C]1k | 2.11 ± 0.27 | 0.42 ± 0.06 | 0.68 ± 0.09 |
| [11C]HED | 3.15 ± 0.41 | 2.32 ± 0.30 | 1.21 ± 0.16 |
| [11C]EPI | 1.78 ± 0.23 | 1.95 ± 0.25 | 0.98 ± 0.13 |
Data represents mean ± standard deviation.
Time-activity curves provide a dynamic representation of radiotracer uptake and clearance in different tissues over time. In microPET imaging studies of [11C]1c in rats, myocardial uptake levels peaked at approximately 5 minutes, after which 21-25% of the compound cleared from the heart, reaching a plateau of activity by the end of the 60-minute study. nih.gov This initial fast clearance is likely associated with extraneuronal uptake. nih.gov
In rhesus macaques, the myocardial kinetics of [11C]1b were observed to be very similar to those of [11C]HED. nih.gov PET studies with [11C]1e in nonhuman primates demonstrated improved myocardial kinetics compared to HED. nih.gov
MicroPET and Small-Animal PET Imaging of [11C]Phenethylguanidines
MicroPET, a high-resolution PET scanner designed for small laboratory animals, is a crucial tool for in vivo evaluation of new radiotracers. elsevierpure.com It allows for detailed visualization and quantification of radiotracer distribution in small animals.
MicroPET imaging studies with [11C]1c in rats have provided insights into its myocardial kinetics, showing a peak uptake at around 5 minutes followed by a partial clearance phase. nih.gov It was estimated that at 30 minutes, 92-95% of the [11C]1c in the heart was located intraneuronally. nih.gov
In nude mice with rat pheochromocytoma xenografts, microPET imaging of [11C]-p-hydroxy-PG showed that tumor radioactivity levels peaked at approximately 29% ID/g within 10 minutes and remained constant for up to 60 minutes. nih.gov The heart radioactivity levels were around 17% ID/g, while uptake in other major organs like the liver, lungs, and gut was very low. nih.gov These findings highlight the potential of [11C]-p-hydroxy-PG for imaging adrenergic tumors due to the high tumor-to-background radioactivity ratio. nih.gov
Table 2: Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| [11C]1b | [11C]Phenethylguanidine |
| [11C]1c | [11C]para-Hydroxyphenethylguanidine |
| [11C]1d | N-[11C]Guanyl-octopamine |
| [11C]1e | N-[11C]Guanyl-meta-octopamine |
| [11C]1j | [11C]meta-Bromophenethylguanidine |
| [11C]1k | [11C]para-Bromophenethylguanidine |
| [11C]HED | [11C]meta-Hydroxyephedrine |
| [11C]EPI | [11C]Epinephrine |
Imaging of Cardiac Sympathetic Innervation
Preclinical positron emission tomography (PET) studies in nonhuman primates have been instrumental in evaluating the in vivo kinetics and imaging properties of this compound analogues for cardiac sympathetic innervation. nih.gov In studies using rhesus macaque monkeys, select [11C]phenethylguanidines were compared with the established tracer [11C]meta-Hydroxyephedrine ([11C]HED). The rhesus macaque has been identified as an excellent animal model for such preclinical testing because the imaging properties and myocardial kinetics of tracers like [11C]HED are very similar to those observed in human subjects. nih.gov
Cardiac imaging with one analogue, [11C]1e (N-[11C]guanyl-meta-octopamine), demonstrated myocardial kinetics that appeared better suited for quantifying regional nerve density than [11C]HED. nih.gov Unlike [11C]HED, where uptake is often rate-limited by blood flow, the kinetics of [11C]1e suggested that its uptake was rate-limited by the norepinephrine (B1679862) transporter (NET). This is evidenced by an initial peak in heart activity followed by a rapid decline as some tracer clears back into the bloodstream, and then a steady accumulation consistent with trapping inside neuronal storage vesicles. nih.gov This kinetic profile is considered more suitable for quantitative tracer kinetic modeling to assess nerve density. nih.gov
Another analogue, [11C]1b, provided higher quality images compared to [11C]HED, with good contrast between the left ventricular wall and the blood pool. nih.gov However, its neuronal uptake appeared to be rate-limited by delivery from plasma to tissue, similar to [11C]HED, suggesting it would not offer significant advantages from a kinetic modeling perspective. nih.gov These initial primate imaging studies indicate that phenethylguanidine structures can be optimized to achieve favorable kinetics for quantitative PET studies of cardiac sympathetic innervation. nih.gov
Imaging of Adrenergic Tumors in Xenograft Models
The potential of [11C]phenethylguanidines for imaging adrenergic tumors has been assessed in xenograft models. nih.govnih.gov Specifically, microPET imaging studies were conducted in nude mice bearing subcutaneous rat pheochromocytoma PC12 tumors, which are known to express the norepinephrine transporter (NET). nih.govnih.gov
The analogue [11C]para-hydroxyphenethylguanidine ([11C]1c or [11C]-p-hydroxy-PG) was shown to avidly accumulate in these tumors. nih.govnih.gov Tumor radioactivity levels reached a peak of approximately 29% of the injected dose per gram (%ID/g) within 10 minutes and remained constant for up to 60 minutes. nih.gov This high level of uptake and retention resulted in high tumor-to-background radioactivity ratios. nih.gov For comparison, radioactivity in the heart was around 17% ID/g, while levels in other major organs like the liver, lungs, and gut were very low, highlighting the tracer's selectivity for adrenergic tissues. nih.gov These findings suggest that specific this compound analogues are promising candidates for detecting adrenergic tumors. nih.govnih.gov
| Organ/Tissue | Peak Radioactivity Level (~10 min post-injection) |
|---|---|
| Tumor | ~29% ID/g |
| Heart | ~17% ID/g |
| Liver | Very Low |
| Lungs | Very Low |
Comparison of In Vivo Kinetics with Established Norepinephrine Transporter Tracers
[11C]meta-Hydroxyephedrine ([11C]HED) and [11C]Epinephrine ([11C]EPI)
The in vivo kinetics of [11C]phenethylguanidines have been compared to established PET tracers for sympathetic innervation, primarily [11C]HED. [11C]HED is a widely used tracer, but its rapid transport by NET can limit its ability to provide accurate measurements of cardiac nerve density, especially in cases of low-to-moderate nerve loss. nih.gov Its uptake is often limited by blood flow rather than the transport capacity of NET, which is a disadvantage for quantitative modeling. nih.gov
In comparative PET studies in rhesus macaques, the myocardial kinetics of the phenethylguanidine analogue [11C]1e were substantially different from those of [11C]HED. nih.gov While [11C]HED uptake was very rapid and remained nearly constant throughout the 60-minute scan, [11C]1e showed a pattern of initial extraction, partial clearance back to the bloodstream, and then steady accumulation. nih.gov This latter kinetic profile is indicative of a tracer whose uptake is rate-limited by NET transport and subsequent vesicular trapping, which is more desirable for quantifying nerve density. nih.gov
Furthermore, the retention characteristics differ. Studies with other tracers have shown that [11C]HED retention is sensitive to a pharmacological chase with a NET inhibitor, indicating it undergoes a continuous cycle of release from the nerve terminal and reuptake via NET. researchgate.net This contrasts with tracers that are more stably stored in vesicles. researchgate.net
When compared to [11C]Epinephrine ([11C]EPI), another NET substrate, [11C]HED shows lower retention in the hearts of healthy volunteers. nih.gov [11C]EPI reflects not only neuronal uptake but also metabolism and storage, and it demonstrates a greater retention fraction than [11C]HED, suggesting it may have higher sensitivity to neuronal abnormalities. nih.gov The long retention of some this compound analogues is a key feature that distinguishes them from [11C]HED. nih.gov
[123I]meta-Iodobenzylguanidine (MIBG)
[123I]meta-Iodobenzylguanidine ([123I]MIBG) is the most widely used single-photon emission computed tomography (SPECT) agent for imaging adrenergic tumors and cardiac sympathetic innervation. nih.govnih.govmdpi.com As a structural analogue of norepinephrine, it is transported by NET and stored in vesicles. nih.govmdpi.com However, PET tracers are generally preferred over SPECT agents due to their higher spatial resolution and potential for more accurate quantification. nih.gov
Preclinical studies show that the kinetics of [11C]phenethylguanidines can differ significantly from [123I]MIBG. While some phenethylguanidine analogues exhibit extremely long neuronal retention, others have faster clearance. nih.gov For example, the neuronal clearance half-life for [123I]MIBG is reported to be approximately 1.9 hours. nih.gov In contrast, six of the thirteen studied this compound analogues showed clearance half-lives exceeding 20 hours, indicating much more stable trapping. nih.gov
Like the more stably retained phenethylguanidines, the retention of [123I]MIBG in nerve terminals is not sensitive to a NET inhibitor chase. researchgate.net This suggests that, once taken up, [123I]MIBG is stably stored in presynaptic vesicles and does not undergo the continuous release and reuptake cycle seen with [11C]HED. researchgate.net This vesicular storage mechanism is a shared, desirable characteristic for tracers intended to reflect nerve density and integrity. nih.gov
Evaluation of Tracer Retention and Washout Characteristics
A key objective in the development of novel NET tracers is to optimize their retention and washout kinetics for quantitative imaging. Studies on a series of thirteen this compound analogues in isolated rat hearts revealed a wide range of neuronal uptake and retention properties. nih.gov
Neuronal uptake rates for the analogues ranged from 0.24 to 1.96 mL/min/g. nih.gov Notably, six of these compounds demonstrated extremely long neuronal retention times, with clearance half-lives (T1/2) greater than 20 hours. nih.gov This prolonged retention is attributed to efficient trapping within neuronal storage vesicles. nih.gov A common structural feature of these six compounds was the presence of at least one hydroxyl group on either the phenyl ring or the β-carbon of the side chain, which appears to be a minimum requirement for long neuronal retention. nih.govnih.gov The polar N-[11C]guanyl group is thought to act similarly to a hydroxyl group, contributing to the high vesicular uptake and retention. nih.gov
In vivo microPET imaging studies in rats with [11C]1c, an analogue with efficient intraneuronal trapping, showed that after myocardial uptake peaked at around 5 minutes, 21-25% of the compound cleared from the heart before reaching a plateau. nih.gov This relatively fast initial clearance is likely associated with the washout of the tracer from the extraneuronal compartment, with the vast majority of the tracer remaining in the heart at later time points (estimated 92-95% at 30 minutes) being intraneuronal. nih.gov
| Compound | Neuronal Uptake Rate (mL/min/g) | Clearance Half-Life (T1/2) |
|---|---|---|
| [11C]1a (Phenethylguanidine) | 1.44 | 0.4 hr |
| [11C]1c (p-hydroxy-PG) | 1.96 | > 20 hr |
| [11C]1e (m-octopamine analogue) | 0.24 | > 20 hr |
| [11C]HED (for comparison) | - | 1.1 hr |
| [123I]MIBG (for comparison) | - | 1.9 hr |
Assessment of Target Specificity and Selectivity in Preclinical Models
The target specificity of [11C]phenethylguanidines for the sympathetic nervous system is conferred by their interaction with two key transporters: the norepinephrine transporter (NET) for uptake into the neuron and the vesicular monoamine transporter 2 (VMAT2) for sequestration into storage vesicles. nih.govnih.gov
The critical role of vesicular storage in the prolonged retention of these tracers was demonstrated in a key preclinical experiment. nih.gov The neuronal uptake and retention of [11C]1c were measured in a heart isolated from a rat pre-treated with reserpine, a potent VMAT2 inhibitor. Blocking the vesicular uptake mechanism with reserpine significantly reduced the retention of [11C]1c. nih.gov This was achieved by both reducing tracer accumulation during the infusion period and accelerating the clearance rate during the washout phase, confirming that VMAT2-mediated vesicular storage is the primary mechanism for the long-term trapping of this tracer. nih.gov
To further probe the retention mechanism and rule out a significant "leak and reuptake" cycle, a pharmacological "chase" study was performed. nih.gov The high-affinity NET inhibitor desipramine was introduced during the clearance phase of an isolated heart experiment with [11C]1c. The presence of desipramine did not alter the clearance rate of the tracer, indicating that significant leakage from vesicles and subsequent reuptake by NET is not the mechanism responsible for its prolonged neuronal retention. nih.gov This demonstrates that for analogues like [11C]1c, retention is due to stable storage, a feature that makes them robust markers of neuronal integrity. nih.gov
Mechanistic Insights and Structure Activity Relationships of Phenethylguanidine Analogs
Influence of Structural Modifications on Norepinephrine (B1679862) Transporter Binding and Transport
The binding affinity and transport kinetics of phenethylguanidine analogs at the norepinephrine transporter (NET) are critically influenced by specific structural modifications. As analogs of the neurotransmitter norepinephrine, these compounds are recognized and transported by NET into sympathetic neurons. snmjournals.org Systematic alterations to the phenethylguanidine scaffold have revealed that binding affinity (K_D), the Michaelis-Menten constant (K_m), and the maximum transport velocity (V_max) are independently affected by these changes. snmjournals.org
Studies using rat C6 glial cells expressing the human NET (C6-hNET cells) have demonstrated a wide range of transport rates (V_max/K_m) among different analogs. snmjournals.org For instance, the neuronal uptake rates for a series of thirteen [¹¹C]phenethylguanidine analogs in isolated rat hearts varied significantly, ranging from 0.24 to 1.96 mL/min/g wet weight. nih.govacs.org This highlights the sensitivity of NET transport to the chemical structure of the substrate.
A key finding is that there is no direct correlation between the binding affinity (K_D) and the transport constants (K_m and V_max). snmjournals.org This indicates that the initial binding to the transporter and the subsequent translocation across the cell membrane are distinct processes, each influenced by different structural features of the ligand. For example, N-[¹¹C]guanyl-m-octopamine ([¹¹C]GMO), an analog with a slow NET transport rate, showed improved myocardial kinetics in nonhuman primates compared to [¹¹C]meta-hydroxyephedrine (HED). nih.govacs.org Conversely, [¹¹C]-p-hydroxyphenethylguanidine, which exhibits a rapid NET transport rate, demonstrated avid accumulation in adrenergic tumors. nih.govacs.org
Furthermore, the introduction of a 3-fluoropropoxy moiety has been explored as a strategy to facilitate efficient one-step radiofluorination. d-nb.infouni-augsburg.de The resulting tracer, [¹⁸F]AF78, maintained high affinity for NET, comparable to that of norepinephrine itself. d-nb.info Competitive cellular uptake assays revealed that modifications at the meta-position of the benzene (B151609) ring significantly impact NET-transporting affinity. A decrease in affinity was observed when moving from a meta-fluorine to a meta-iodine substituent, with the meta-hydroxyl group resulting in the least active compound. mdpi.comnih.gov This suggests that the electronegativity of the substituent at this position plays a more crucial role than its atomic radius. mdpi.comnih.gov
Table 1: NET Binding and Transport Parameters for Phenethylguanidine Analogs and Other NET Substrates
| Compound | K_D (nM) | K_m (µM) | V_max (pmol/min/mg protein) | V_max/K_m (µL/min/mg protein) |
|---|---|---|---|---|
| PHPG | 1300 ± 260 | 3.3 ± 0.6 | 130 ± 10 | 39 ± 5 |
| MHPG | 1600 ± 300 | 2.7 ± 0.9 | 120 ± 10 | 44 ± 14 |
| 4F-MHPG | 1800 ± 500 | 11.0 ± 2.0 | 240 ± 20 | 22 ± 3 |
| 6F-MHPG | 1100 ± 200 | 2.4 ± 0.6 | 80 ± 10 | 33 ± 6 |
| GMO | 3000 ± 1100 | 18.0 ± 5.0 | 100 ± 10 | 6 ± 2 |
| HED | 1400 ± 200 | 1.8 ± 0.3 | 240 ± 20 | 130 ± 10 |
| EPI | 300 ± 50 | 0.8 ± 0.2 | 160 ± 10 | 200 ± 40 |
| NE | 240 ± 20 | 0.4 ± 0.1 | 120 ± 10 | 300 ± 50 |
| DA | 2200 ± 400 | 1.2 ± 0.2 | 100 ± 10 | 83 ± 6 |
Data derived from in vitro studies using C6-hNET cells. snmjournals.org
Role of Hydroxyl Group Substitution on Neuronal Retention
The presence and position of a hydroxyl group on the phenethylguanidine structure are critical determinants of neuronal retention. nih.gov Research suggests that a hydroxyl group on either the β-carbon of the ethylamine (B1201723) side chain or on the phenyl ring is a minimum structural requirement for achieving long retention times within neurons. nih.gov This prolonged retention is attributed to efficient trapping of the radioligand within storage vesicles. nih.gov
Studies on a series of [¹¹C]phenethylguanidine analogs revealed that six compounds exhibited exceptionally long neuronal retention, with clearance half-lives exceeding 20 hours. nih.govacs.org This remarkable retention is a consequence of their efficient storage within vesicles, a process that can be inhibited by reserpine, a vesicular monoamine transporter (VMAT) inhibitor. nih.gov For example, the retention of [¹¹C]-p-hydroxy-PG was significantly diminished in the presence of reserpine, demonstrating the crucial role of vesicular storage for its prolonged activity. nih.gov
In contrast, analogs lacking a hydroxyl group on the β-carbon tend to have lower uptake in the liver. nih.gov The position of the hydroxyl group on the phenyl ring also influences the metabolic fate of the tracer. For instance, in human studies, [¹⁸F]4F-MHPG, which has a meta-hydroxyl group, is metabolized more rapidly to a sulfate (B86663) conjugate compared to its isomer [¹⁸F]3F-PHPG, which has a para-hydroxyl group. d-nb.info This difference in metabolism, stemming from the hydroxyl position, affects the in vivo structure-activity relationships. d-nb.info
Comparative Analysis of Phenethylguanidine Isomers and Derivatives
Comparative studies of phenethylguanidine isomers and derivatives have been instrumental in optimizing these compounds as radiotracers for cardiac sympathetic nerve imaging. The goal is to develop tracers with slower neuronal uptake rates compared to established agents like [¹²³I]MIBG and [¹¹C]HED, which allows for more accurate quantification of nerve density. nih.govresearchgate.net
A study comparing thirteen [¹¹C]phenethylguanidine analogs found a wide spectrum of neuronal uptake rates, from 0.24 to 1.96 mL/min/g. nih.gov The two compounds with the fastest and slowest uptake rates, [¹¹C]1b and [¹¹C]1e (N-[¹¹C]guanyl-m-octopamine) respectively, were further evaluated in rhesus monkeys. nih.gov While [¹¹C]1b produced high-quality images, its neuronal uptake was rate-limited by delivery from plasma, offering no kinetic advantage over [¹¹C]HED. nih.gov In contrast, [¹¹C]1e, with its slower uptake kinetics, demonstrated improved properties for quantitative PET studies. nih.gov
The development of fluorine-18 (B77423) labeled phenethylguanidines has focused on isomers such as 4-[¹⁸F]fluoro-m-hydroxyphenethylguanidine ([¹⁸F]4F-MHPG) and its structural isomer 3-[¹⁸F]fluoro-p-hydroxyphenethylguanidine ([¹⁸F]3F-PHPG). nih.govacs.org Preclinical evaluations in non-human primates showed that [¹⁸F]3F-PHPG exhibited imaging properties comparable or even superior to [¹⁸F]4F-MHPG. nih.govacs.org Specifically, [¹⁸F]3F-PHPG demonstrated better heart-to-blood contrast (4.0 ± 0.3) compared to [¹⁸F]4F-MHPG (3.0 ± 0.5). nih.gov
Further derivatization by introducing a 3-fluoropropoxy group led to the development of [¹⁸F]AF78. d-nb.infouni-augsburg.de A comparative cellular uptake assay with a series of AF78 analogs, modified with different meta-substituents on the benzene ring, showed a decrease in NET-transporting affinity in the order of fluorine > chlorine > bromine > iodine > hydroxyl. uni-augsburg.demdpi.com This highlights the strong influence of the meta-substituent's electronegativity on NET interaction. mdpi.com
Table 2: Comparative Data for Phenethylguanidine Isomers and Derivatives
| Tracer | Key Structural Feature | Neuronal Uptake Rate (mL/min/g wet wt) | Clearance T_1/2 (hours) | Heart/Blood Ratio (in vivo) |
|---|---|---|---|---|
| [¹¹C]Phenethylguanidines (range) | Various substitutions | 0.24 - 1.96 | > 20 (for 6 compounds) | - |
| [¹¹C]HED | β-hydroxyl, m-hydroxyl | 2.35 | 1.6 | - |
| [¹²³I]MIBG | Benzylguanidine core | 3.65 | 2.1 | - |
| [¹⁸F]4F-MHPG | m-hydroxyl, 4-fluoro | Slower than HED/MIBG | "Irreversible" kinetics | - |
| [¹⁸F]3F-PHPG | p-hydroxyl, 3-fluoro | Slower than HED/MIBG | "Irreversible" kinetics | 4.0 ± 0.3 |
| [¹⁸F]AF78(F) | m-fluoro, p-(3-fluoropropoxy) | - | - | High cardiac uptake |
Data compiled from studies in isolated rat hearts and non-human primates. nih.govresearchgate.netnih.gov
Molecular Modeling and Simulation Approaches in Radioligand Design
Molecular modeling and simulation techniques are increasingly being employed to rationalize the structure-activity relationships of phenethylguanidine analogs and to guide the design of new radiotracers. thno.org These computational approaches provide atomistic-level insights into the interactions between the radioligands and the norepinephrine transporter. thno.org
Computational modeling studies of AF78 and its analogs have revealed the critical influence of halogen substituents on the interaction with NET. mdpi.com These studies suggest that a T-shaped π-π stacking interaction between the benzene ring of the tracer and amino acid residues in the NET binding site is a major contributor to the observed differences in binding affinities. mdpi.comnih.gov The strength of this interaction appears to be positively correlated with the electronegativity of the meta-substituent on the tracer's benzene ring. mdpi.comthno.org Specifically, the strong electron-withdrawing nature of a fluorine atom at the meta-position is thought to enhance this π-π stacking, thereby stabilizing the binding of the radiotracer to NET. thno.org
These in silico methods, including molecular docking and molecular dynamics (MD) simulations, help to predict the binding poses and affinities of novel compounds. mdpi.com By integrating these computational predictions with experimental data from in vitro and in vivo evaluations, researchers can establish more robust structure-activity relationships. mdpi.comnih.gov This synergy between computational modeling and experimental work facilitates a more rational and efficient approach to drug design, moving beyond purely empirical screening of compounds. uni-augsburg.de The ultimate goal is to use these predictive models to design novel radiotracers with optimized kinetics and binding properties for clinical applications. thno.org
Quantitative Kinetic Modeling of 11c Phenethylguanidine Radiotracers in Preclinical Studies
Compartmental Models for Sympathetic Nerve Radiotracer Kinetics
The interaction of a radiotracer within biological tissue is commonly described using compartmental models. These models simplify complex physiological processes into a series of distinct "compartments," representing different states of the tracer, such as being unbound in tissue, specifically bound to a target, or non-specifically bound. radiologykey.com For sympathetic nerve radiotracers, which are substrates for the norepinephrine (B1679862) transporter (NET), a two-tissue compartmental model is frequently employed. turkupetcentre.net
This model typically consists of:
C_p : The concentration of the radiotracer in the arterial plasma, which serves as the input function.
C_ND : The concentration of the tracer in the first tissue compartment, representing the free and non-specifically bound radiotracer.
C_S : The concentration of the tracer in the second tissue compartment, representing the specifically bound tracer that has been taken up into sympathetic neurons via NET and trapped.
The exchange of the radiotracer between these compartments is defined by first-order rate constants: radiologykey.com
K1 (mL/g/min) : The rate of tracer transport from plasma into the first tissue compartment (C_ND).
k2 (min⁻¹) : The rate of tracer transport from the first tissue compartment back to the plasma.
k3 (min⁻¹) : The rate of tracer transport from the first tissue compartment to the second, specifically bound compartment (C_S). This rate is directly related to NET transport activity.
k4 (min⁻¹) : The rate of release from the specifically bound compartment back to the first tissue compartment. For tracers that are effectively trapped within the neuron, k4 is considered to be negligible (k4 ≈ 0), simplifying the model to an irreversible two-tissue compartment model. turkupetcentre.net
The primary goal of applying these models is to accurately estimate these rate constants, particularly k3, which reflects the function of the norepinephrine transporter.
Application of Tracer Kinetic Analysis Techniques
To solve the equations defined by the compartmental model and estimate the rate constants, various kinetic analysis techniques are applied to the dynamic time-activity curve (TAC) data obtained from the PET scan.
Patlak graphical analysis is a robust method used for radiotracers that exhibit irreversible or slowly reversible uptake kinetics, which is characteristic of tracers trapped in sympathetic neurons. turkupetcentre.netnih.gov This technique linearizes the data from the dynamic PET scan, avoiding the complexities of non-linear regression required for direct compartmental model fitting.
The Patlak equation is expressed as:
C_t(T) / C_p(T) = K_i * (∫_0^T C_p(t)dt) / C_p(T) + V_e
Where:
C_t(T) is the total tissue radioactivity at time T.
C_p(T) is the plasma radioactivity at time T.
∫_0^T C_p(t)dt is the integral of the plasma input function up to time T.
When plotting C_t(T) / C_p(T) (Y-axis) against (∫_0^T C_p(t)dt) / C_p(T) (X-axis), the data points will form a straight line after an initial equilibration period. The slope of this linear portion represents the net influx rate constant, denoted as K_i or K_p (Patlak slope). turkupetcentre.netnih.gov This slope is a composite of the individual rate constants from the compartmental model.
Derivation of Quantitative Parameters for Norepinephrine Transporter Density
A key objective of kinetic modeling with tracers like [11C]Phenethylguanidine is to derive a quantitative parameter that directly reflects the density and function of the norepinephrine transporter. The net influx rate constant, K_i , derived from either compartmental modeling or Patlak analysis, serves as this crucial parameter.
For an irreversible two-tissue compartment model, K_i is defined as:
K_i = (K1 * k3) / (k2 + k3)
This parameter represents the rate of unidirectional tracer uptake and sequestration into the sympathetic neuron. Crucially, preclinical studies have demonstrated that this quantitative parameter is sensitive to changes in NET availability. For instance, in studies using N-¹¹C-guanyl-meta-octopamine (¹¹C-GMO), a tracer with similar guanidine (B92328) structure, the administration of the NET inhibitor desipramine resulted in a dose-dependent reduction in the calculated K_i values. turkupetcentre.net This confirms that K_i provides a robust and sensitive measure of regional cardiac sympathetic nerve densities.
| Desipramine Dose (mg/kg) | NET Availability | Myocardial K_i (mL/min/g) - Illustrative | Percent Reduction from Baseline |
|---|---|---|---|
| 0.00 (Baseline) | 100% | 0.45 | 0% |
| 0.01 | High | 0.36 | 20% |
| 0.05 | Moderate | 0.27 | 40% |
| 0.10 | Low | 0.18 | 60% |
| 0.50 | Very Low | 0.09 | 80% |
Stability of Kinetic Models Across Different Preclinical Conditions
The reliability of a kinetic model is determined by its stability and consistency across various physiological and pharmacological conditions. A stable model should yield robust and reproducible parameter estimates even when the underlying biology is altered, such as during a drug challenge.
Preclinical research has shown that compartmental modeling for sympathetic nerve radiotracers is highly stable. In studies involving the blockade of the norepinephrine transporter with desipramine, the two-tissue compartmental model proved to be robust under all conditions, from baseline (no blockade) to near-complete blockade of NET. turkupetcentre.net The model was able to reliably estimate the kinetic parameters at each dose level of the inhibitor, demonstrating that the model structure accurately reflects the tracer's biological behavior across a wide range of transporter availability. This stability is fundamental for the utility of these tracers in quantitatively assessing disease progression or the response to therapeutic interventions in preclinical settings.
| Parameter | Preclinical Condition | Correlation with In Vitro NET Density (R²) | Finding |
|---|---|---|---|
| Binding Potential (BP_ND) | Control Group | - | Baseline NET levels established. |
| Binding Potential (BP_ND) | Neurotoxin-Treated Group | 0.58 | A strong positive correlation observed between the in vivo PET signal and post-mortem measurements of NET. |
| Standardized Uptake Value (SUV) | Control vs. Treated | Lower than BP_ND | While showing a difference, SUV is a semi-quantitative measure and may be less sensitive to graded changes in NET density. |
Future Directions in 11c Phenethylguanidine Radiotracer Research
Development of Next-Generation Phenethylguanidine Analogs
The quest for an optimal radiotracer for imaging the sympathetic nervous system has spurred the development of next-generation phenethylguanidine analogs. While [11C]Phenethylguanidine itself showed promise, its short 20.4-minute half-life presents logistical challenges for widespread clinical use. researchgate.netnih.govmdpi.com This has driven research towards analogs labeled with fluorine-18 (B77423) (¹⁸F), which has a more practical half-life of nearly 110 minutes. mdpi.com
The development of these new analogs is not merely about swapping radioisotopes. It involves a strategic chemical design to enhance tracer kinetics, target affinity, and imaging characteristics. nih.govacs.org Researchers have synthesized and evaluated numerous this compound analogs by modifying the phenethylguanidine core structure to improve properties like neuronal uptake rates and retention times. researchgate.netnih.govacs.org For instance, a study involving 12 different this compound analogs found a wide range of neuronal uptake rates in isolated rat hearts, with six of the compounds showing exceptionally long retention, a desirable trait for imaging. researchgate.netnih.govacs.org
A significant breakthrough in this area is the development of ¹⁸F-labeled phenethylguanidines. d-nb.info Tracers like [¹⁸F]AF78 have been designed based on the phenethylguanidine structure to offer the benefits of ¹⁸F labeling, such as the potential for centralized production and distribution, alongside favorable kinetics. d-nb.infonih.gov [¹⁸F]AF78 demonstrated high affinity for the norepinephrine (B1679862) transporter (NET) and promising biodistribution in rats. d-nb.info The design of such tracers often involves exploring structure-activity relationships (SARs) to understand how different chemical modifications affect the tracer's interaction with NET. mdpi.comnih.gov For example, computational modeling has been used to rationalize the binding modes of these new analogs, revealing that interactions like T-shaped π-π stacking between the tracer and amino acid residues in the NET binding site are crucial for high affinity. mdpi.comnih.gov
These next-generation tracers aim to overcome the limitations of currently used agents like [¹²³I]meta-iodobenzylguanidine (MIBG) and [¹¹C]meta-hydroxyephedrine (HED), which have rapid transport rates that can limit the accuracy of cardiac nerve density measurements. nih.govacs.orgcapes.gov.br By optimizing the chemical structure, researchers are creating tracers with slower, more favorable kinetics for quantitative imaging. nih.govthno.org
| Analog | Radioisotope | Key Finding | Reference |
| [¹¹C]Phenethylguanidine (and 12 analogs) | ¹¹C | Analogs showed a wide range of neuronal uptake rates (0.24 to 1.96 mL/min/g) and long retention times in rat hearts. | nih.gov, acs.org |
| [¹¹C]para-hydroxyphenethylguanidine ([¹¹C]1c) | ¹¹C | Displayed rapid NET transport and avidly accumulated in rat pheochromocytoma xenograft tumors. | capes.gov.br, acs.org |
| N-[¹¹C]guanyl-meta-octopamine ([¹¹C]1e) | ¹¹C | Showed a slow NET transport rate, leading to improved myocardial kinetics in nonhuman primates compared to HED. | nih.gov, acs.org |
| [¹⁸F]AF78 | ¹⁸F | A novel tracer with a phenethylguanidine structure, high affinity for NET, and favorable biodistribution in rats. Offers an easier radiolabeling procedure. | d-nb.info, nih.gov |
| [¹⁸F]4F-MHPG / [¹⁸F]3F-PHPG | ¹⁸F | Phenethylguanidine-based tracers that have shown acceptable safety and favorable properties in phase 1 clinical trials for cardiac imaging. | d-nb.info, thno.org |
Exploration of [11C]Phenethylguanidines in Novel Preclinical Disease Models
The utility of this compound and its analogs is being actively explored in various preclinical disease models, primarily focusing on conditions affecting the sympathetic nervous system. nih.gov These models are crucial for understanding the in vivo behavior of the radiotracers and their potential for diagnosing and monitoring disease.
One of the primary applications is in cardiac imaging to assess sympathetic nerve integrity. nih.govacs.org Animal models, including non-human primates, have been instrumental. snmjournals.org For instance, PET studies in rhesus macaques with various this compound analogs demonstrated their potential to provide superior heart images compared to established tracers like [¹¹C]HED. snmjournals.org Specifically, [¹¹C]meta-hydroxy-PG (MHPG) showed high heart uptake and a favorable heart-to-blood ratio. snmjournals.org These studies suggest that primates are a good model for evaluating sympathetic nerve tracers before human trials. snmjournals.org
Another significant area of research is in oncology, particularly for imaging adrenergic tumors like pheochromocytoma and neuroblastoma, which have high expression of NET. nih.govnih.govcapes.gov.br In a key study, the analog [¹¹C]para-hydroxyphenethylguanidine was shown to accumulate avidly in rat pheochromocytoma xenograft tumors in mice, resulting in a high tumor-to-background radioactivity ratio. nih.govacs.org This highlights its potential as a specific agent for detecting these types of cancers.
Furthermore, rat models of heart failure have been used to evaluate these tracers. ahajournals.org In these models, a decrease in tracer uptake in the heart can signify the progression of cardiac sympathetic denervation, a known complication of heart failure. ahajournals.org The exploration in these diverse and relevant disease models provides strong evidence for the diagnostic potential of phenethylguanidine-based radiotracers. capes.gov.br
Integration with Advanced Preclinical Imaging Technologies
The evaluation and validation of this compound radiotracers are intrinsically linked to advanced preclinical imaging technologies, most notably Positron Emission Tomography (PET). nih.gov PET offers superior spatial and temporal resolution compared to older technologies like SPECT, enabling more precise and quantitative measurements of tracer distribution and kinetics. nih.govthno.org
Preclinical studies heavily rely on microPET scanners, which are specifically designed for small animal imaging. snmjournals.org These systems allow researchers to perform dynamic imaging in models like rats and non-human primates, generating detailed time-activity curves for various organs. snmjournals.org This data is essential for kinetic modeling, which can provide robust quantitative measures of regional cardiac sympathetic nerve density. researchgate.netnih.gov For example, microPET imaging in monkeys with different this compound analogs allowed for a direct comparison of their myocardial kinetics and imaging properties against standard tracers. snmjournals.org
The integration often extends to hybrid imaging modalities like PET/CT (Positron Emission Tomography/Computed Tomography). mdpi.com PET/CT provides fused images that overlay the functional data from the PET scan onto the anatomical structures from the CT scan. This allows for precise localization of radiotracer uptake, which is critical, for instance, in identifying the exact location of adrenergic tumors. nih.gov The development of next-generation tracers like [¹⁸F]AF78 is performed with these advanced imaging platforms in mind, ensuring that their properties are well-suited for high-resolution, quantitative PET imaging. mdpi.comd-nb.info
Translation of Preclinical Findings to Broader Research Applications
A primary goal of the extensive preclinical research on phenethylguanidine radiotracers is the translation of these findings into broader research and, ultimately, clinical applications. d-nb.infosnmjournals.org The encouraging results from animal models of cardiac disease and cancer have laid a strong foundation for moving these tracers toward human use. acs.orgcapes.gov.br
The development of fluorine-18 labeled analogs, such as [¹⁸F]AF78 and the [¹⁸F]4F-MHPG/[¹⁸F]3F-PHPG pair, represents a critical step in this translational pathway. d-nb.infothno.org The longer half-life of ¹⁸F makes these tracers more practical for clinical settings, allowing for off-site cyclotron production and distribution, which is not feasible with ¹¹C. mdpi.comnih.gov Some of these ¹⁸F-labeled phenethylguanidine analogs have already entered and shown favorable results in Phase 1 clinical trials, demonstrating their safety and potential utility in humans for cardiac sympathetic innervation imaging. d-nb.info
The broader applications are significant. In cardiology, an optimal phenethylguanidine-based PET tracer could provide highly accurate, noninvasive assessments of regional sympathetic nerve density. thno.orgsnmjournals.org This could be used to diagnose and stratify risk in patients with heart failure, arrhythmias, and ischemic heart disease. thno.org In oncology, these tracers hold promise for the sensitive detection and localization of neuroendocrine tumors. d-nb.infonih.gov There is also potential for theranostic applications, where a diagnostic imaging scan with a phenethylguanidine tracer could be followed by therapy using a similar molecule carrying a therapeutic radioisotope, mirroring the successful strategy of [¹²³I]/[¹³¹I]MIBG. d-nb.infonih.gov The continued research and development in this field are paving the way for these powerful new tools to enter the broader scientific and medical communities. nih.gov
Q & A
Q. What are the key considerations for designing preclinical PET studies using [11C]Phenethylguanidine?
Preclinical PET studies require optimization of tracer kinetics, biodistribution, and dosimetry. For this compound, experimental design should include:
- In vivo vs. in vitro validation : Use isolated organ models (e.g., rat heart systems) to measure neuronal uptake rates (Kup) and retention times (T1/2) .
- Control variables : Standardize anesthesia, body temperature, and radiotracer administration protocols to minimize variability .
- Data collection : Employ dynamic PET imaging over 60–90 minutes to capture tracer washout and retention profiles .
Q. How does the half-life of carbon-11 impact experimental workflows for this compound?
The short half-life of carbon-11 (20.4 minutes) necessitates on-site cyclotron availability and rapid synthesis to ensure sufficient radioactivity for imaging. Methodological adaptations include:
- Scheduling : Align tracer synthesis with imaging protocols to minimize delays.
- Dose calibration : Adjust administered doses based on decay correction calculations.
- Alternative tracers : Fluorine-18 analogs (e.g., [18F]4F-MHPG) may be explored for studies requiring longer imaging windows or multi-center trials .
Q. What in vitro models are suitable for validating this compound uptake mechanisms?
Isolated perfused rat heart models are widely used to quantify neuronal uptake kinetics. Key steps include:
- Perfusion parameters : Maintain physiological flow rates (e.g., 8–10 mL/min) and temperature (37°C).
- Competition assays : Co-administer norepinephrine reuptake inhibitors (e.g., desipramine) to confirm specificity for sympathetic neurons .
- Data normalization : Express uptake rates as mL/min/g wet weight to enable cross-study comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neuronal retention times (T1/2) of this compound across studies?
Discrepancies in T1/2 values may arise from differences in species, anesthesia, or quantification methods. To address this:
- Standardize protocols : Adopt consensus guidelines for imaging parameters (e.g., scan duration, region-of-interest delineation).
- Meta-analysis : Pool data from multiple preclinical studies to identify confounding variables (e.g., age, disease models) .
- Cross-validation : Compare results with alternative tracers like [11C]GMO, which shares similar kinetics .
Q. What methodological strategies improve the reproducibility of this compound synthesis?
Reproducible radiochemistry requires:
- Quality control : Validate precursor purity via HPLC and mass spectrometry.
- Automation : Use modular synthesis systems (e.g., GE TRACERlab) to reduce human error.
- Yield optimization : Adjust reaction temperatures (e.g., 80–100°C) and precursor concentrations to maximize molar activity (>50 GBq/μmol) .
Q. How can this compound PET data be integrated with metabolomic or transcriptomic datasets?
Multi-modal integration involves:
- Temporal alignment : Synchronize PET imaging timepoints with tissue sampling for molecular assays.
- Statistical frameworks : Use multivariate regression to correlate tracer retention with gene expression (e.g., tyrosine hydroxylase levels) or metabolite concentrations.
- Open-source tools : Leverage platforms like 3D Slicer or PMOD for co-registration of imaging and omics data .
Methodological & Analytical Considerations
Q. What statistical approaches are recommended for analyzing this compound PET data in small cohorts?
For small sample sizes (n < 10):
- Non-parametric tests : Use Wilcoxon signed-rank tests for paired data or Mann-Whitney U tests for group comparisons.
- Effect size reporting : Calculate Cohen’s d or Hedges’ g to quantify differences independent of sample size.
- Bayesian methods : Apply hierarchical models to account for inter-subject variability .
Q. What are the ethical and practical challenges in translating this compound to clinical trials?
Key challenges include:
- Radiation exposure : Justify doses using ALARA principles and ICRP guidelines.
- Informed consent : Clearly communicate risks/benefits of experimental radiotracers to participants.
- Regulatory compliance : Adhere to FDA/EMA guidelines for radiopharmaceutical safety and manufacturing (e.g., USP <823>) .
Cross-Disciplinary Applications
Q. How can this compound imaging inform cardiovascular disease research?
Applications include:
- Sympathetic denervation mapping : Correlate tracer retention deficits with arrhythmia risk in post-infarction models.
- Therapeutic monitoring : Assess β-blocker efficacy by quantifying changes in neuronal uptake post-treatment .
Q. What lessons from Alzheimer’s amyloid imaging (e.g., Pittsburgh Compound-B) apply to this compound development?
Insights include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
